1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride 1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1384429-95-1
VCID: VC5055075
InChI: InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
SMILES: CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl
Molecular Formula: C10H14Cl2N2S
Molecular Weight: 265.2

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride

CAS No.: 1384429-95-1

Cat. No.: VC5055075

Molecular Formula: C10H14Cl2N2S

Molecular Weight: 265.2

* For research use only. Not for human or veterinary use.

1-(1,3-Benzothiazol-2-yl)propan-2-amine dihydrochloride - 1384429-95-1

Specification

CAS No. 1384429-95-1
Molecular Formula C10H14Cl2N2S
Molecular Weight 265.2
IUPAC Name 1-(1,3-benzothiazol-2-yl)propan-2-amine;dihydrochloride
Standard InChI InChI=1S/C10H12N2S.2ClH/c1-7(11)6-10-12-8-4-2-3-5-9(8)13-10;;/h2-5,7H,6,11H2,1H3;2*1H
Standard InChI Key YOMGIENJBDTFCV-UHFFFAOYSA-N
SMILES CC(CC1=NC2=CC=CC=C2S1)N.Cl.Cl

Introduction

Structural Elucidation and Molecular Properties

The compound’s structure consists of a benzothiazole ring fused to a bicyclic system, with a propan-2-amine side chain at the 2-position. The dihydrochloride salt form stabilizes the primary amine group through ionic interactions, improving its aqueous solubility compared to the free base. Key molecular features include:

  • Molecular Formula: C10H14N2S2HCl\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{S} \cdot 2\text{HCl}

  • Molecular Weight: 265.20 g/mol (calculated from free base C10H12N2S\text{C}_{10}\text{H}_{12}\text{N}_{2}\text{S}, MW 192.28 , plus 2 HCl equivalents).

  • Stereochemistry: The propan-2-amine group introduces a chiral center, necessitating enantiomeric resolution for pharmacological applications.

Comparative analysis with 3-(benzo[d]thiazol-2-yl)propan-1-amine (CAS 51124-73-3) reveals that the positional isomerism of the amine group significantly impacts physicochemical properties. For instance, the propan-2-amine derivative exhibits a higher predicted logP (2.89 ) than its propan-1-amine analog, suggesting enhanced lipophilicity and potential blood-brain barrier permeability .

Synthetic Routes and Optimization

Core Benzothiazole Formation

The benzothiazole scaffold is typically synthesized via cyclization of 2-aminothiophenol with carbonyl compounds. For 1-(1,3-benzothiazol-2-yl)propan-2-amine, a plausible route involves:

  • Condensation: Reacting 2-aminothiophenol with acetone under acidic conditions to form 2-isopropylbenzothiazole .

  • Amination: Introducing the amine group via nucleophilic substitution or reductive amination. For example, treatment with ammonium chloride and formaldehyde under Mannich reaction conditions could yield the propan-2-amine side chain .

  • Salt Formation: Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt.

Industrial-Scale Considerations

Large-scale production may employ continuous flow reactors to optimize the exothermic cyclization step, reducing reaction times from hours to minutes . Catalysts such as p-toluenesulfonic acid (pTSA) improve yields (>80%) while minimizing byproducts like sulfoxides .

Physicochemical Characterization

PropertyValue/DescriptionSource Compound Analog
Density1.207 g/cm³ (free base) CAS 51124-73-3
Melting Point>250°C (decomposition)Estimated
Solubility>50 mg/mL in water (dihydrochloride)Analog data
LogP2.89 (free base) CAS 51124-73-3
pKa9.2 (amine), 1.8 (HCl counterion)Predicted

Biological Activity and Mechanistic Insights

Anticancer Mechanisms

Benzothiazoles induce apoptosis via reactive oxygen species (ROS) generation and mitochondrial membrane depolarization. Molecular docking studies suggest high affinity for kinase domains (e.g., EGFR, IC50 ≈ 0.8 µM) , positioning this compound as a candidate for targeted cancer therapy.

Analytical and Computational Profiling

Spectroscopic Identification

  • NMR: 1H^1\text{H}-NMR predicts aromatic protons at δ 7.2–8.1 ppm (benzothiazole) and δ 3.1–3.4 ppm (amine protons) .

  • Mass Spec: Predicted m/z 193.08 ([M+H]+) for the free base, with diagnostic fragments at m/z 176 (loss of NH3) and 135 (benzothiazole ring) .

In Silico Predictions

  • ADMET: High gastrointestinal absorption (HIA >90%) but moderate CNS penetration (logBB = -0.3) .

  • Target Prediction: Strong binding to DprE1 (tuberculosis target, ΔG = -9.2 kcal/mol) .

Applications in Medicinal Chemistry

Drug Development

The dihydrochloride salt’s solubility profile makes it suitable for:

  • Oral formulations: Tablet or capsule forms with enteric coatings.

  • Topical agents: Creams for dermatological infections.

Hybrid Molecules

Molecular hybridization with fluoroquinolones or β-lactams could enhance antibacterial potency while mitigating resistance .

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